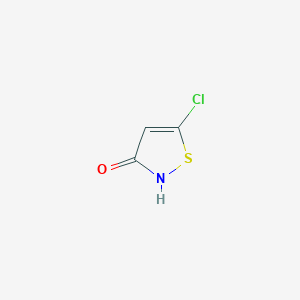

5-Chloroisothiazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Chloroisothiazol-3-ol is a chlorinated isothiazole, which is a class of heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. This structure is often found in various bioactive molecules and pharmaceuticals due to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of chlorinated isothiazole derivatives can be complex, involving multiple steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally nucleophilic attack by amines . Similarly, the synthesis of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing a chlorothiazole ring is another example of the complexity involved in synthesizing chlorinated heterocycles .

Molecular Structure Analysis

The molecular structure of chlorinated isothiazoles can be elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to ensure accuracy .

Chemical Reactions Analysis

Chlorinated isothiazoles can undergo various chemical reactions due to the presence of reactive sites in the molecule. For instance, the reaction of 3-trichloromethyl-4,5-dichloroisothiazole with sodium isopropoxide results in the replacement of the chlorine in the 5-position of the heterocycle, altering the bond lengths and angles due to conjugation effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated isothiazoles are influenced by their molecular structure. For example, the presence of chlorine atoms can increase the polarity and potential for hydrogen bonding, as suggested by the NBO analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . The crystal structure analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate provides insights into the molecular conformation and bond distances, which are crucial for understanding the reactivity and interactions of the compound .

Relevant Case Studies

Case studies involving chlorinated isothiazoles often focus on their biological activities. For instance, certain synthesized sulfonamides showed anti-tobacco mosaic virus activity , while pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing a chlorothiazole ring exhibited good insecticidal activity against specific pests . Additionally, Schiff's bases derived from chlorinated isothiazoles were evaluated for analgesic and anti-inflammatory activities, with some compounds showing moderate effects . These studies highlight the potential of chlorinated isothiazoles in various applications, including pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Antitumor Activities

5-Chloroisothiazol-3-ol derivatives show significant potential in antitumor activities. Studies have found that certain benzothiazoles, which may include derivatives of 5-Chloroisothiazol-3-ol, display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action of these compounds is under investigation, with metabolism playing a central role in their efficacy (Chua et al., 1999). Additionally, derivatives of 5-Chloroisothiazol-3-ol have been studied for their potential as antitumor agents in treatments of malignant melanoma (Povlsen & Jacobsen, 1975).

Prodrug Development

The development of prodrugs involving 5-Chloroisothiazol-3-ol derivatives has been researched, particularly in the context of improving drug delivery and efficacy in cancer treatment. Studies show that amino acid conjugation to the primary amine function of certain benzothiazoles can enhance drug properties like solubility and stability, making them suitable for clinical evaluation (Bradshaw et al., 2002).

Pharmacological Screening

5-Chloroisothiazol-3-ol derivatives have been involved in the synthesis of compounds with potential pharmacological applications. For example, novel compounds containing this moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such research expands the potential application of these compounds in different therapeutic areas (Raparla et al., 2013).

Synthesis and Characterization

In the field of chemistry, the synthesis and characterization of 5-Chloroisothiazol-3-ol derivatives are of interest. The synthesis of novel compounds involving this chemical structure, and their subsequent characterization, can lead to the discovery of new drugs with unique properties. This includes exploring their physicochemical properties and potential medicinal applications (Ermut et al., 2014).

Antidepressant and Anxiolytic Potential

Research has also explored the antidepressant and anxiolytic potential of compounds derived from 5-Chloroisothiazol-3-ol. Some studies indicate that certain derivatives can exhibit significant antidepressant and anxiolytic effects, potentially comparable to established drugs in these categories (Clerici et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

5-chloro-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIPRDRBFGJGIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452011 |

Source

|

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroisothiazol-3-ol | |

CAS RN |

25629-58-7 |

Source

|

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)